Halogen Bond Strength Advantage of Iodine over Bromine Substituents
The target compound's four iodine atoms provide significantly stronger halogen bond donors compared to bromine. Computational data for monohalogenated benzene dimers show that an iodobenzene⋯benzene halogen bond has an energy of -3.2 kcal/mol, whereas the analogous bromobenzene⋯benzene interaction is -2.6 kcal/mol [1]. This represents a 23% stronger interaction for iodine. When extrapolated to a polyhalogenated system, the presence of four iodine atoms in 1,4-dibromo-2,3,5,6-tetraiodobenzene (versus, for example, 1,4-dibromobenzene with only bromine) is expected to yield a substantially higher overall binding enthalpy and more robust supramolecular networks.
| Evidence Dimension | Halogen Bond Energy (XB) |
|---|---|
| Target Compound Data | Predicted to be dominated by I⋯XB interactions (based on four I atoms) |
| Comparator Or Baseline | Iodobenzene (model for I⋯XB) vs Bromobenzene (model for Br⋯XB) |
| Quantified Difference | Iodobenzene XB energy is -3.2 kcal/mol vs Bromobenzene XB energy of -2.6 kcal/mol (23% stronger for I) |
| Conditions | Computational study of benzene dimer halogen bonds |
Why This Matters
This class-level inference is crucial for selecting a halogen bond donor: iodine provides a stronger, more directional interaction than bromine, which is essential for designing robust supramolecular assemblies and halogen-bonded organic frameworks (XOFs).
- [1] OpenMOPAC. (n.d.). Non-covalent Halogen Bond Energies (kcal/mol). Retrieved April 23, 2026. View Source
